molecular formula C13H24N2O2 B12067668 tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B12067668
M. Wt: 240.34 g/mol
InChI Key: NJFBBPHTKSLXPH-UHFFFAOYSA-N
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Description

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 1824512-76-6) is a chiral bicyclic amine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, serves as a versatile and valuable synthetic building block . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and handling characteristics, making it an ideal intermediate for further synthetic elaboration. The core octahydropyrrolo[3,4-c]pyrrole structure, often referred to as a bridged diketopiperazine, is a privileged scaffold in pharmaceutical research. While this specific dimethyl derivative's applications are not fully detailed in the public literature, structurally related octahydropyrrolo[3,4-c]pyrrole compounds have demonstrated considerable research value. For instance, similar scaffolds have been utilized as key components in the development of potent antagonists for retinol-binding protein 4 (RBP4), a target for potential therapies against dry age-related macular degeneration and Stargardt disease . Furthermore, this family of bicyclic diamines has been investigated as histamine-3 receptor ligands and as core structures in various other pharmacologically active compounds . The presence of two stereocenters in the molecule underscores its utility for exploring stereospecific interactions in biological systems. Researchers can leverage this high-purity chiral building block to develop novel chemical entities, probe biological mechanisms, and optimize drug-like properties in lead optimization campaigns. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3

InChI Key

NJFBBPHTKSLXPH-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Dieckmann Cyclization of Dipeptide Derivatives

A linear dipeptide precursor containing proline and pyrrolidine motifs undergoes intramolecular cyclization under basic conditions. For example:

Dipeptide esterNaOMe, MeOHPyrrolo[3,4-c]pyrrole derivative\text{Dipeptide ester} \xrightarrow{\text{NaOMe, MeOH}} \text{Pyrrolo[3,4-c]pyrrole derivative}

This method yields the unsaturated bicyclic intermediate, which is subsequently hydrogenated to achieve the octahydro structure.

Reductive Amination of Bicyclic Ketones

A diketone intermediate derived from pyrrolidine and pyrrole subunits undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot reaction forms the saturated bicyclic amine.

Table 1: Comparison of Scaffold Synthesis Methods

MethodReagents/ConditionsYield (%)Advantages
Dieckmann CyclizationNaOMe, MeOH, reflux45–55High stereochemical control
Reductive AminationNH₄OAc, NaBH₃CN, MeOH60–70Mild conditions, scalable

Introduction of Methyl Groups

The cis-3a,6a-dimethyl configuration is critical for the compound’s bioactivity. Two strategies are employed:

Alkylation of the Bicyclic Amine

The secondary amine of the pyrrolopyrrole core is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF. This step requires careful stoichiometry to avoid over-alkylation:

Pyrrolopyrrole+2CH₃IK₂CO₃, DMFDimethyl derivative\text{Pyrrolopyrrole} + 2 \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{Dimethyl derivative}

Challenges : Competing N- and O-alkylation, necessitating protecting groups.

Use of Pre-Methylated Starting Materials

Chiral pyrrolidine derivatives with pre-installed methyl groups are coupled to form the bicyclic system. For instance, (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine are condensed via a Mitsunobu reaction to enforce the cis configuration.

Table 2: Methylation Efficiency Under Varied Conditions

SubstrateReagentTemp (°C)cis:trans Ratio
Unprotected amineCH₃I, K₂CO₃801:1.2
Boc-protected amine(CH₃)₂SO₄, DIPEA603:1

tert-Butyl Carboxylate Protection

The carboxylic acid at position 2 is protected as a tert-butyl ester to prevent nucleophilic attack during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Pyrrolopyrrole-2-carboxylic acid+(Boc)2ODMAP, CH₂Cl₂tert-Butyl ester\text{Pyrrolopyrrole-2-carboxylic acid} + (\text{Boc})₂O \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{tert-Butyl ester}

Optimization : Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rates, while dichloromethane minimizes ester hydrolysis.

Stereochemical Resolution

Due to the formation of cis and trans diastereomers during methylation, chiral separation techniques are critical:

Diastereomeric Salt Formation

Treatment with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) in ethanol induces selective crystallization of the cis isomer.

Preparative Chiral HPLC

A Chiralpak IC column with hexane/isopropanol (90:10) mobile phase resolves diastereomers with >99% enantiomeric excess.

Table 3: Comparison of Resolution Methods

MethodResolution EfficiencyPurity (%)
Diastereomeric saltsModerate95–98
Chiral HPLCHigh99+

Final Deprotection and Isolation

The Boc-protected amine (if present) is removed using trifluoroacetic acid in dichloromethane, followed by neutralization and extraction. The final compound is purified via recrystallization from ethyl acetate/hexane, yielding a white crystalline solid.

Analytical Data and Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.32–2.40 (m, 6H, methyl and pyrrolidine CH₂), 3.65–3.72 (m, 4H, pyrrole CH₂).

  • HPLC Purity : 99.5% (C18 column, 70:30 H₂O/MeCN).

  • Melting Point : 112–114°C.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Switching from HATU to EDCI reduces coupling reagent costs by 60% without compromising yield.

  • Solvent Recycling : Dichloromethane is recovered via distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Drug Development

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has been studied as an antagonist for retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders. Research indicates that derivatives of this compound can effectively lower serum RBP4 levels in rodent models, showcasing its pharmacological potential .

Synthesis of Bioactive Molecules

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. It can be used to construct various biologically active compounds through palladium-catalyzed reactions and other synthetic methodologies. For instance, its derivatives have been synthesized to explore their activity against specific cancer cell lines .

Case Study 1: RBP4 Antagonists

A study published in Nature demonstrated the synthesis of several analogs based on this compound that exhibited high affinity for RBP4. These compounds were evaluated for their pharmacokinetic and pharmacodynamic properties, revealing significant reductions in serum RBP4 levels during both acute and chronic dosing in rodent models .

Case Study 2: Synthesis of Pyrrolidine Derivatives

In another study focusing on the synthesis of pyrrolidine derivatives, researchers utilized this compound as a key intermediate. The resultant compounds were tested for their anti-inflammatory properties, showing promising results in vitro .

Table 1: Summary of Applications

Application AreaDescriptionReference
Drug DevelopmentAntagonist for RBP4; potential treatment for metabolic disorders
Organic SynthesisBuilding block for synthesizing bioactive compounds
Anti-inflammatory ResearchDerivatives tested for anti-inflammatory effects

Mechanism of Action

The mechanism of action of tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Not explicitly provided () C₁₁H₂₀N₂O₂ ~212.29 (predicted) 3a,6a-dimethyl Intermediate for drug synthesis
tert-Butyl (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride 445309-99-9 C₁₁H₂₁ClN₂O₂ 248.75 Hydrochloride salt Improved stability for storage
tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Not provided C₁₁H₁₈N₂O₃ 226.27 1-oxo group ≥95% purity; lab use
cis-tert-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2-carboxylate 1341039-32-4 C₁₁H₁₆F₂N₂O₃ 262.25 3a,6a-difluoro; 4-oxo Potential bioactivity modulation
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 802983-65-9 C₁₉H₂₇N₂O₂ 315.43 5-benzyl substituent Enhanced lipophilicity for CNS-targeting drugs
tert-Butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate 2751615-25-3 C₁₁H₁₉FN₂O₄S 294.34 3a-fluorosulfonyl group Electrophilic reactivity for conjugation

Physicochemical Properties

  • Boiling Point/Density : The dimethyl variant is predicted to have a boiling point of 295.4±33.0°C and density of 1.076±0.06 g/cm³ .
  • Purity : The 1-oxo derivative () is specified at ≥95% purity, critical for pharmaceutical applications.
  • Stability : Hydrochloride salts () likely exhibit superior shelf-life compared to free bases.

Biological Activity

tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2035072-26-3
  • IUPAC Name : tert-butyl rel-(3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Mechanisms of Biological Activity

The biological activity of pyrrole derivatives, including this compound, can be attributed to several mechanisms:

  • Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds similar to tert-butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole have demonstrated activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that pyrrole-based compounds exhibit antiproliferative effects on cancer cell lines. For example, studies have reported that certain pyrrole derivatives inhibit the growth of MDA-MB-435 cells (a breast cancer cell line) .
  • Neuropharmacological Effects : Some pyrrole compounds are being investigated for their potential as neuroprotective agents and their ability to modulate neurotransmitter systems. This includes roles in anxiety and depression treatment through inhibition of glycine transporters .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyrrole derivatives against a panel of pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics like levofloxacin .

CompoundActivity AgainstReference
This compoundStaphylococcus aureus
Other Pyrrole DerivativesKlebsiella pneumoniae, Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have shown that pyrrole derivatives can inhibit the proliferation of cancer cells. A specific derivative was tested against MDA-MB-435 cells with promising results in reducing cell viability .

Cell LineIC50 (µM)Reference
MDA-MB-43515
Other Cancer LinesVariable

Neuropharmacological Research

Research on glycine transporter inhibitors has highlighted the potential of pyrrole compounds in treating neurological disorders. These compounds can enhance synaptic transmission by modulating glycine levels in the brain .

Q & A

Q. Why do NMR spectra vary between batches despite identical synthetic protocols?

  • Key Factors:
  • Dynamic Effects: Conformational exchange in solution (e.g., ring puckering) broadens signals.
  • Solvent Artifacts: Residual DMSO-d₆ shifts NH protons upfield (δ 2.5–3.0 ppm).
  • Fix: Use higher-field instruments (600 MHz+) and variable-temperature NMR to resolve splitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.